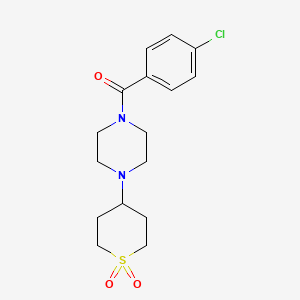

(4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H21ClN2O3S and its molecular weight is 356.87. The purity is usually 95%.

BenchChem offers high-quality (4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer and Antituberculosis Potential

A study focused on the synthesis of derivatives related to (4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone, revealing significant anticancer and antituberculosis activities. The research synthesized a series of compounds, demonstrating that some exhibited considerable antituberculosis and anticancer effects, with specific compounds showing dual activity. This suggests the potential of these derivatives in therapeutic applications targeting tuberculosis and certain cancers (Mallikarjuna, Padmashali, & Sandeep, 2014).

Structural and Optical Studies

Another investigation focused on a similar compound, examining its thermal, optical, etching, and structural properties. The study involved synthesizing the compound and characterizing it through various spectroscopic techniques and X-ray diffraction, providing insights into its molecular structure, stability, and interactions. This research contributes to understanding the material properties of such compounds, potentially useful in developing new materials or pharmaceuticals (Karthik et al., 2021).

Potential Therapeutic Agents

Further research synthesized a series of compounds with potential therapeutic applications. The study utilized a bi-step approach to create compounds screened for α-glucosidase inhibitory activity and evaluated for hemolytic and cytotoxic profiles. Some compounds exhibited considerable inhibitory activity, suggesting their utility in managing conditions like diabetes or as leads for developing new drugs (Abbasi et al., 2019).

Molecular Interaction Studies

Molecular interaction studies have been conducted on related compounds to understand their binding mechanisms with specific receptors, such as the CB1 cannabinoid receptor. Such research provides valuable insights into the design of receptor-specific drugs, offering a basis for developing new therapeutic agents with targeted actions (Shim et al., 2002).

Antimicrobial Activities

Compounds derived from (4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone have also been explored for antimicrobial activities. Studies synthesized new derivatives and evaluated their in vitro activities against various bacterial and fungal strains, identifying compounds with significant antimicrobial properties. This suggests the potential application of these compounds in treating infections (Patel, Agravat, & Shaikh, 2011).

Mecanismo De Acción

Target of Action

The primary target of this compound is the 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in steroid hormone metabolism and is involved in the biosynthesis of androgens, estrogens, and prostaglandins .

Mode of Action

The compound interacts with its target, AKR1C3, by forming hydrogen bonds with key residues in the enzyme’s active site . Specifically, the carbonyl oxygen of the drug forms hydrogen bonds with Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .

Biochemical Pathways

The inhibition of AKR1C3 affects the biosynthesis of androgens, estrogens, and prostaglandins, which are involved in various physiological processes such as inflammation, reproduction, and cancer progression . The downstream effects of this inhibition are dependent on the specific physiological context and can vary widely.

Pharmacokinetics

The compound’s lipophilic nature and its ability to form hydrogen bonds suggest that it may have good bioavailability .

Result of Action

The inhibition of AKR1C3 by this compound can lead to a decrease in the biosynthesis of androgens, estrogens, and prostaglandins . This can result in various molecular and cellular effects, depending on the specific physiological context. For example, in hormone-related cancers, the inhibition of AKR1C3 can potentially slow down cancer progression .

Propiedades

IUPAC Name |

(4-chlorophenyl)-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O3S/c17-14-3-1-13(2-4-14)16(20)19-9-7-18(8-10-19)15-5-11-23(21,22)12-6-15/h1-4,15H,5-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWRPOILBSBXPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2413901.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-fluorobenzylidene)propanehydrazide](/img/structure/B2413904.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2413907.png)

![6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2413910.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2413912.png)

![4-(7-Methoxy-1-benzofuran-2-yl)-6H,7H,8H,9H-cyclohexa[g]chromen-2-one](/img/structure/B2413915.png)

![Methyl 7-methyl-4-oxo-2-(propylthio)-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2413918.png)